1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol
CAS No.: 99960-22-2
Cat. No.: VC6408544
Molecular Formula: C14H11FN2S
Molecular Weight: 258.31
* For research use only. Not for human or veterinary use.
![1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol - 99960-22-2](/images/structure/VC6408544.png)
CAS No. | 99960-22-2 |
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Molecular Formula | C14H11FN2S |
Molecular Weight | 258.31 |
IUPAC Name | 3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione |
Standard InChI | InChI=1S/C14H11FN2S/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) |
Standard InChI Key | MFJXLODMXNVOMK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=S)N2CC3=CC=C(C=C3)F |
Chemical Identity and Structural Properties
Molecular Architecture and Spectral Characterization
1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol features a benzodiazole core fused with a benzene ring and substituted at the 1-position by a 4-fluorophenylmethyl group. The thiol (-SH) group at the 2-position introduces potential for hydrogen bonding and redox activity. Key spectral data include:
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Infrared (IR) Spectroscopy: Expected absorption bands for C-F (1090–1020 cm), C=S (1250–1050 cm), and aromatic C-H stretching (3100–3000 cm).
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Nuclear Magnetic Resonance (NMR): The -NMR spectrum of analogous compounds reveals distinct signals for the fluorophenylmethyl protons (δ 5.18 ppm, singlet) and aromatic protons (δ 7.45–8.83 ppm) .
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Mass Spectrometry (MS): Electrospray ionization (ESI)-MS data for related structures show molecular ion peaks at m/z 258.31, consistent with the compound’s molecular weight.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 258.31 g/mol | |
IUPAC Name | 3-[(4-Fluorophenyl)methyl]-1H-benzimidazole-2-thione | |
SMILES | C1=CC=C2C(=C1)NC(=S)N2CC3=CC=C(C=C3)F | |
Solubility | Not experimentally determined |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol typically involves multi-step organic reactions, as inferred from analogous benzodiazole derivatives . A plausible route includes:
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Benzodiazole Ring Formation: Condensation of o-phenylenediamine with carbon disulfide () under basic conditions to yield the 2-thiol intermediate.
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N-Alkylation: Introduction of the 4-fluorophenylmethyl group via alkylation of the benzodiazole nitrogen using 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate .
Reaction conditions for similar compounds involve refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours . Computational modeling of molecular transport properties may guide solvent selection and reaction optimization .
Key Chemical Reactions
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Thiol-Disulfide Exchange: The -SH group participates in redox reactions, forming disulfide bridges under oxidative conditions.
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Electrophilic Substitution: The electron-rich benzodiazole ring undergoes nitration or sulfonation at the 5- and 6-positions.
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Complexation with Metals: Thiolate anions coordinate with transition metals (e.g., Cu, Zn) to form chelates, relevant in catalytic applications.
While direct evidence for 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol is lacking, structurally related 1,3,4-oxadiazole-2-thiol derivatives exhibit potent cytotoxicity against cancer cell lines. For example, compounds 18 and 22 in a 2015 study demonstrated IC values of 0.010 µM and 0.012 µM against MCF-7 breast cancer cells, surpassing reference drugs . Molecular docking studies suggest these compounds inhibit epidermal growth factor receptor (EGFR) tyrosine kinase by forming hydrogen bonds with active-site residues (e.g., Met769 and Thr766) .
Antimicrobial Properties
Benzodiazole-thiol hybrids show broad-spectrum antimicrobial activity. The thiol group enhances membrane permeability, while the fluorophenyl group contributes to hydrophobic interactions with bacterial targets.
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual functionality (thiol and fluorophenyl groups) positions it as a candidate for:
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Prodrug Design: Thiols can be oxidized to disulfides for controlled drug release.
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Radiotracers: -labeling of the fluorophenyl group enables PET imaging applications .
Material Science
Benzodiazole-thiols serve as ligands in photovoltaic cells and corrosion inhibitors due to their electron-deficient aromatic systems.
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